Recombinant Human MPO Chlorination Inhibition: Sub-Nanomolar Potency Benchmark
2-(4-Chlorophenoxy)-5-chlorobenzoic acid demonstrates an IC₅₀ of 1.40 nM against recombinant human MPO in a chlorination activity assay using aminophenyl fluorescein (APF) detection with 120 mM NaCl, as curated in ChEMBL (CHEMBL4790231) and BindingDB (BDBM50554035) [1][2]. In the same assay format, a structurally distinct comparator from the same data series (BDBM50567713 / CHEMBL4859908), a triazolopyrimidine derivative, exhibits an IC₅₀ of 55 nM [3]. This represents an approximately 39-fold potency advantage for the target compound. Within the broader MPO inhibitor landscape, well-characterized inhibitors such as 4-aminobenzoic acid hydrazide (ABAH) typically exhibit IC₅₀ values in the 0.3–15 µM range for chlorination activity, placing the target compound among the most potent reversible MPO inhibitors reported in public databases [4].
| Evidence Dimension | Recombinant human MPO chlorination inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM (recombinant human MPO, APF assay, 120 mM NaCl, 10 min preincubation) |
| Comparator Or Baseline | BDBM50567713 (CHEMBL4859908): IC₅₀ = 55 nM; ABAH (literature reference): IC₅₀ = 0.3–15 µM |
| Quantified Difference | ~39-fold more potent than comparator BDBM50567713; ~200- to 10,000-fold more potent than ABAH class |
| Conditions | Recombinant human MPO enzyme, in vitro biochemical chlorination assay, aminophenyl fluorescein (APF) fluorescence readout, pH ~7.0–7.4 |
Why This Matters
For procurement decisions in MPO-targeted drug discovery, sub-nanomolar biochemical potency is a critical differentiator that directly impacts the compound's suitability as a chemical probe or lead optimization starting point.
- [1] BindingDB. BDBM50554035 / CHEMBL4790231. IC₅₀ = 1.40 nM: Inhibition of recombinant human MPO incubated for 10 min in presence of 120 mM NaCl by aminophenyl fluorescein based assay. View Source
- [2] BindingDB PrimarySearch_ki. BDBM50554035 (CHEMBL4790231). MPO IC₅₀ = 1.40 nM. Also: IC₅₀ = 42,000 nM (PMA-induced MPO in human neutrophils). View Source
- [3] BindingDB. BDBM50567713 / CHEMBL4859908. IC₅₀ = 55 nM: Inhibition of MPO (unknown origin) chlorination activity incubated for 10 min followed by NaCl addition by aminophenyl fluorescein assay. View Source
- [4] Malle, E. et al. (2007). Myeloperoxidase: a target for new drug development? British Journal of Pharmacology, 152(6), 838–854. (Review; ABAH and related MPO inhibitor potency ranges cited). View Source
